molecular formula C17H29N7O4 B2602795 6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine CAS No. 673499-36-0

6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2602795
CAS No.: 673499-36-0
M. Wt: 395.464
InChI Key: AXCHCUHMOKZCJU-UHFFFAOYSA-N
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Description

6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes morpholine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylmorpholine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in enhancing neuroplasticity and remyelination.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of morpholine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N7O4/c1-12-10-23(11-13(2)28-12)16-14(24(25)26)15(18)20-17(21-16)19-4-3-5-22-6-8-27-9-7-22/h12-13H,3-11H2,1-2H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCHCUHMOKZCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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